

Application Notes: Fluorescence Sensing of Copper Ions Using Quinoline-Based Probes

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Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carbaldehyde

Cat. No.: B113261

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Introduction

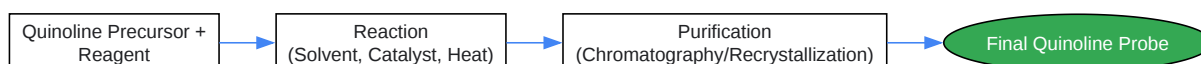
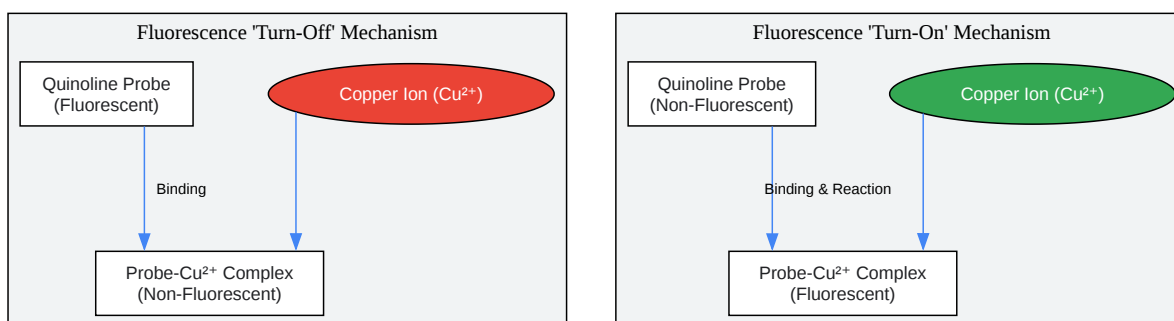
Copper is an essential trace element in biological systems, playing a crucial role in various physiological and pathological processes. However, an imbalance in copper ion (Cu^{2+}) concentration is associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's. Consequently, the development of sensitive and selective methods for the detection of Cu^{2+} is of significant interest in biomedical research and drug development. Quinoline and its derivatives have emerged as a prominent class of fluorophores for the design of "turn-on" or "turn-off" fluorescent probes for Cu^{2+} detection due to their excellent photophysical properties, strong coordination ability with metal ions, and cell permeability.^{[1][2]} [3] These probes offer a non-invasive, real-time, and highly sensitive approach for monitoring Cu^{2+} levels in environmental and biological samples.^{[1][2]}

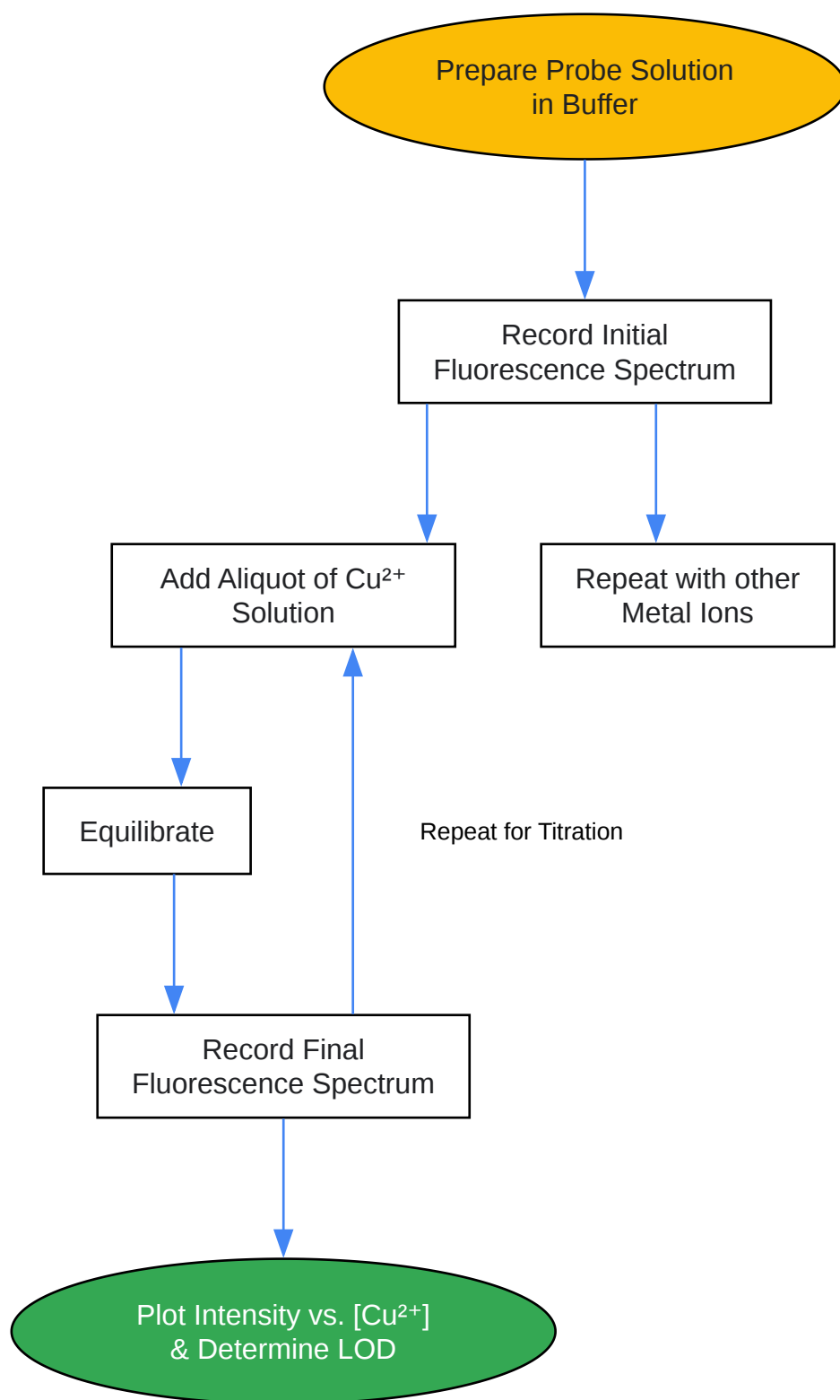
This document provides detailed application notes and protocols for the use of quinoline-based fluorescent probes for the detection of copper ions, targeting researchers, scientists, and drug development professionals.

Signaling Mechanism of Quinoline-Based Cu^{2+} Probes

The sensing mechanism of quinoline-based probes for Cu^{2+} often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Cu^{2+} -catalyzed

hydrolysis.[4][5] In a typical "turn-off" scenario, the quinoline fluorophore's emission is quenched upon binding to the paramagnetic Cu^{2+} ion. Conversely, in a "turn-on" or "OFF-ON" system, the probe is initially non-fluorescent or weakly fluorescent. The binding of Cu^{2+} can restrict intramolecular rotation, lead to the hydrolysis of a quenching moiety, or induce a specific chemical reaction that restores or enhances the fluorescence of the quinoline core.[5]





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